molecular formula C6H7BrN2O B3015231 4-Bromo-5-methoxy-2-methylpyrimidine CAS No. 1803570-43-5

4-Bromo-5-methoxy-2-methylpyrimidine

Cat. No.: B3015231
CAS No.: 1803570-43-5
M. Wt: 203.039
InChI Key: VXKOZEGJTMMGSY-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methylpyrimidine: is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the fifth position, and a methyl group at the second position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-5-methoxy-2-methylpyrimidine typically involves the bromination of 5-methoxy-2-methylpyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-5-methoxy-2-methylpyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.

Major Products Formed:

    Substitution: Formation of 4-substituted-5-methoxy-2-methylpyrimidine derivatives.

    Oxidation: Formation of 5-methoxy-2-methylpyrimidine-4-carboxylic acid or 5-methoxy-2-methylpyrimidine-4-aldehyde.

    Reduction: Formation of 5-methoxy-2-methylpyrimidine or 4-hydroxy-5-methoxy-2-methylpyrimidine.

Scientific Research Applications

Chemistry:

4-Bromo-5-methoxy-2-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.

Industry:

The compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives can be employed in the production of agrochemicals, dyes, and polymers, contributing to various industrial applications.

Comparison with Similar Compounds

    4-Bromo-2-methylpyrimidine: Lacks the methoxy group at the fifth position.

    5-Methoxy-2-methylpyrimidine: Lacks the bromine atom at the fourth position.

    4-Bromo-5-methyl-2-methylpyrimidine: Has a methyl group instead of a methoxy group at the fifth position.

Uniqueness:

4-Bromo-5-methoxy-2-methylpyrimidine is unique due to the presence of both a bromine atom and a methoxy group on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-5-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKOZEGJTMMGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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